

A Comparative Pharmacokinetic Analysis of Acalabrutinib and its Active Metabolite, ACP-5862

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Compound of Interest

Compound Name: ACP-5862

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Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2][3] Following oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, into its major active metabolite, **ACP-5862**. [4][5][6] This guide provides a detailed comparative analysis of the pharmacokinetic profiles of acalabrutinib and **ACP-5862**, presenting key experimental data, methodologies, and relevant biological pathways for researchers, scientists, and drug development professionals.

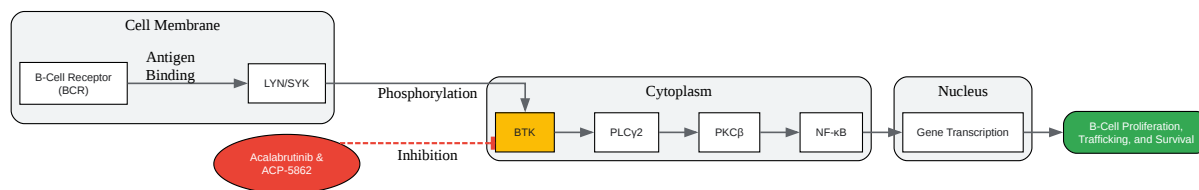
Pharmacokinetic Profile Comparison

Acalabrutinib is characterized by rapid absorption and elimination.[1][6][7][8][9][10] Its active metabolite, **ACP-5862**, while less potent, exhibits a longer half-life and higher systemic exposure, which significantly contributes to the overall clinical efficacy and pharmacodynamic activity of acalabrutinib.[4][11]

Parameter	Acalabrutinib	ACP-5862
Time to Peak (Tmax)	~0.75 - 0.9 hours[2][4]	~1.6 hours[2]
Elimination Half-Life (t _{1/2})	~0.9 - 1 hour[2][4]	~6.9 hours[4]
Plasma Protein Binding	~97.5%[2][4][12]	~98.6%[2][12]
Apparent Clearance (CL/F)	~159 - 169 L/h[4][7][13]	~21.9 L/h[13]
Volume of Distribution (Vdss)	~34 L[4]	~38.5 L (Central)[13]
Metabolism	Primarily via CYP3A enzymes[4][5][6]	Further metabolism also mediated by CYP3A4[11][14][15]
Excretion	84% in feces, 12% in urine (primarily as metabolites)[2][4][5]	N/A (Excreted as part of acalabrutinib's metabolites)
Bioavailability	~25%[4][6]	N/A (Formed from acalabrutinib metabolism)
Relative Potency (BTK Inhibition)	1x	~0.5x (50% less potent than acalabrutinib)[4][5][11]
Relative Exposure (AUC)	1x	~2-3 times higher than acalabrutinib[4][12]

Signaling Pathway and Mechanism of Action

Both acalabrutinib and its active metabolite, **ACP-5862**, are covalent inhibitors of Bruton's tyrosine kinase. They form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][16] This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[2] The inhibition of this pathway ultimately leads to decreased tumor growth in B-cell malignancies.[2]



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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition.

Experimental Protocols

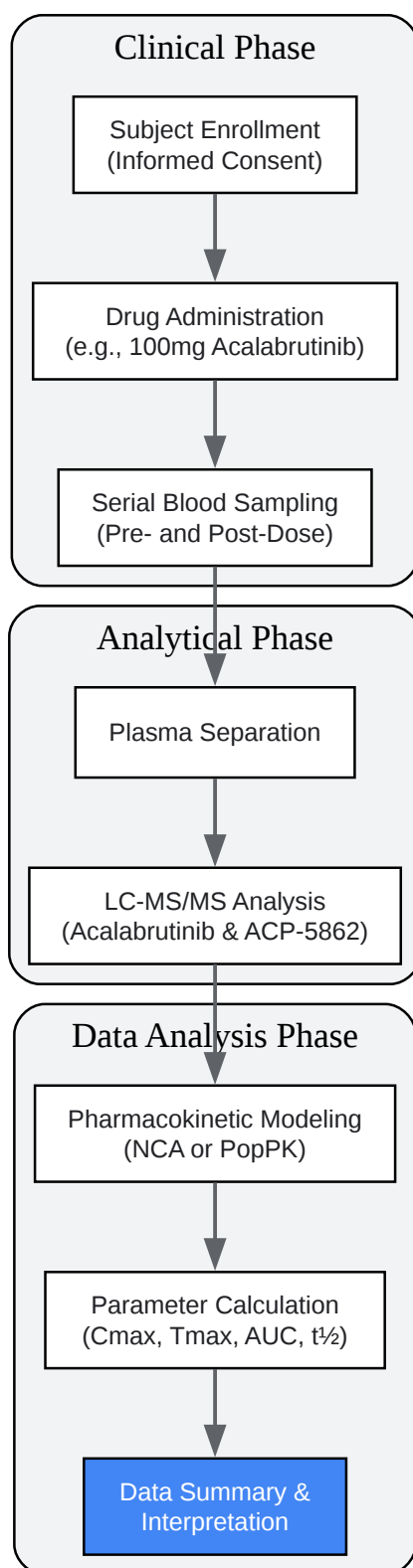
The pharmacokinetic data presented in this guide are derived from multiple clinical trials involving both healthy volunteers and patients with B-cell malignancies.^{[1][13]} A typical experimental workflow for these studies is outlined below.

General Pharmacokinetic Study Protocol:

- **Subject Enrollment:** Healthy volunteers or patients with specific B-cell malignancies are enrolled after providing informed consent. Baseline health assessments are conducted.
- **Drug Administration:** A single oral dose of acalabrutinib (e.g., 100 mg) is administered to subjects, typically in a fasted state.^{[4][6]} For multiple-dose studies, acalabrutinib is administered at fixed intervals (e.g., 100 mg twice daily).^{[1][17]}
- **Sample Collection:** Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).^[18] Urine and fecal samples may also be collected over a specified period to assess excretion pathways.^{[4][6]}
- **Bioanalysis:** Plasma is separated from the blood samples. The concentrations of acalabrutinib and its metabolite, **ACP-5862**, in the plasma are quantified using a validated

analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[\[18\]](#)

- **Pharmacokinetic Analysis:** The resulting concentration-time data are analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches to determine key parameters like C_{max}, T_{max}, AUC, CL/F, and t_{1/2}.[\[1\]](#)[\[19\]](#)[\[20\]](#)
- **Data Interpretation:** The calculated parameters are summarized and statistically analyzed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and its metabolite.



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Caption: General Workflow for a Clinical Pharmacokinetic Study.

Summary of Findings

The pharmacokinetic relationship between acalabrutinib and **ACP-5862** is a key aspect of its clinical profile.

- **Absorption and Distribution:** Acalabrutinib is rapidly absorbed, reaching peak plasma concentrations in under an hour.[6] Both the parent drug and its metabolite are highly bound to plasma proteins.[2][4][12]
- **Metabolism and Elimination:** Acalabrutinib has a short half-life due to rapid metabolism, primarily by CYP3A enzymes.[4][5] This metabolism produces the major active metabolite, **ACP-5862**, which has a significantly longer half-life of approximately 6.9 hours, contributing to sustained BTK inhibition.[4] The twice-daily dosing regimen of acalabrutinib ensures continuous and high-level BTK occupancy.[1][10]
- **Clinical Significance:** Despite being less potent, the 2- to 3-fold higher systemic exposure (AUC) of **ACP-5862** means it is a significant contributor to the overall efficacy and safety profile of acalabrutinib.[4][11] Exposure-response analyses have shown that the standard 100 mg twice-daily dose provides consistent and effective exposures for the treatment of B-cell malignancies, with no clinically meaningful correlations between pharmacokinetic exposure and efficacy or safety outcomes observed at this dose.[17]

This comparative analysis highlights the synergistic pharmacokinetic profiles of acalabrutinib and its active metabolite, **ACP-5862**. The rapid action of the parent compound combined with the sustained exposure of its active metabolite provides a favorable pharmacodynamic effect, underpinning the efficacy of acalabrutinib in its approved indications.

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References

- 1. ashpublications.org [ashpublications.org]

- 2. [medicine.com](https://www.medicines.com) [[medicine.com](https://www.medicines.com)]
- 3. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acalabrutinib Monograph for Professionals - [Drugs.com](https://www.drugs.com) [[drugs.com](https://www.drugs.com)]
- 6. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 7. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 8. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 9. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 10. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 11. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach - [PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 16. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 17. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 18. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors - [PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 20. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
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